Chlorhydrate d'erlotinib D6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CP-358774-d6 , est un dérivé deutérié de l'Erlotinib. Le composé parent, l'Erlotinib, est un inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR) utilisé dans le traitement du cancer du poumon non à petites cellules (CPNP) et du cancer du pancréas . Plus précisément, il cible les tumeurs présentant des mutations spécifiques de l'EGFR, telles que les délétions de l'exon 19 ou les mutations de substitution de l'exon 21 (L858R).

Applications De Recherche Scientifique

L'Erlotinib-d6 trouve des applications dans divers domaines scientifiques :

Recherche en oncologie : Etude des thérapies ciblant l'EGFR et compréhension des mécanismes de résistance aux médicaments.

Développement de médicaments : Etude des inhibiteurs de kinases et de leurs effets sur les cellules cancéreuses.

Pharmacologie : Évaluation de la sécurité, de l'efficacité et des avantages thérapeutiques potentiels de l'Erlotinib-d6.

5. Mécanisme d'action

Le mécanisme d'action de l'Erlotinib-d6 est similaire à celui de l'Erlotinib. Il inhibe la tyrosine kinase EGFR, perturbant les voies de signalisation en aval impliquées dans la prolifération cellulaire, la survie et l'angiogenèse. En bloquant l'activation de l'EGFR, l'Erlotinib-d6 empêche la croissance tumorale.

Mécanisme D'action

Target of Action

Erlotinib D6 HCl primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells, and it plays a crucial role in cell growth and multiplication . Erlotinib also inhibits JAK2V617F, a mutant form of tyrosine kinase JAK2 found in most patients with polycythemia vera (PV) and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia .

Mode of Action

Erlotinib D6 HCl is a highly specific and reversible inhibitor of EGFR tyrosine kinase . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding blocks the phosphorylation of EGFR, thereby inhibiting the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of EGFR by Erlotinib D6 HCl disrupts several downstream signaling pathways that are crucial for cell growth, differentiation, and survival . This disruption can lead to cell death . Additionally, Erlotinib’s inhibition of JAK2V617F introduces the potential use of Erlotinib in the treatment of JAK2V617F-positive PV and other myeloproliferative disorders .

Pharmacokinetics

Erlotinib D6 has been used as an internal standard for chromatographic analysis , suggesting it may have similar ADME properties to Erlotinib.

Result of Action

The molecular and cellular effects of Erlotinib D6 HCl’s action primarily involve the induction of cell death . By inhibiting EGFR and potentially JAK2V617F, Erlotinib D6 HCl disrupts critical cell growth and survival pathways, leading to the death of cancer cells .

Action Environment

Environmental factors such as the presence of certain mutations in cancer cells can influence the compound’s action, efficacy, and stability

Safety and Hazards

Erlotinib D6 HCl should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Erlotinib, the non-deuterated form of Erlotinib D6 HCl, has shown significant improvement in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer . Future research is planned to understand the role of Erlotinib in NSCLC treatment. Major areas of clinical research include the assessment of Erlotinib in adjuvant treatment, combined with chemotherapy and/or radiotherapy in locally advanced disease, in the first-line therapy of advanced disease, and in combination and/or sequence with cytotoxic treatments and/or other molecular target agents .

Analyse Biochimique

Biochemical Properties

Erlotinib D6 Hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition occurs through the binding of Erlotinib D6 Hydrochloride to the adenosine triphosphate (ATP) binding site of the receptor, thereby preventing the phosphorylation and activation of downstream signaling pathways . The compound interacts with various biomolecules, including enzymes and proteins involved in cell proliferation and survival, such as the EGFR itself and other downstream effectors like the RAS-RAF-MEK-ERK pathway .

Cellular Effects

Erlotinib D6 Hydrochloride exerts significant effects on various types of cells, particularly cancer cells. By inhibiting the EGFR tyrosine kinase, Erlotinib D6 Hydrochloride disrupts cell signaling pathways that are essential for cell growth and survival . This disruption leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells . Additionally, Erlotinib D6 Hydrochloride influences gene expression and cellular metabolism, further contributing to its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of Erlotinib D6 Hydrochloride involves its binding to the ATP binding site of the EGFR tyrosine kinase, resulting in the inhibition of receptor phosphorylation and subsequent activation of downstream signaling pathways . This inhibition prevents the activation of key proteins involved in cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway and the PI3K-AKT pathway . Erlotinib D6 Hydrochloride also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Erlotinib D6 Hydrochloride can vary over time. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that Erlotinib D6 Hydrochloride can maintain its inhibitory effects on EGFR signaling and cellular function for several days to weeks in in vitro and in vivo models . Prolonged exposure to the compound may lead to the development of resistance in some cancer cells .

Dosage Effects in Animal Models

The effects of Erlotinib D6 Hydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits EGFR signaling and reduces tumor growth without causing significant toxicity . At higher doses, Erlotinib D6 Hydrochloride can cause adverse effects, including weight loss, gastrointestinal disturbances, and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant anti-tumor activity .

Metabolic Pathways

Erlotinib D6 Hydrochloride is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are excreted in the urine and feces . Erlotinib D6 Hydrochloride can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, Erlotinib D6 Hydrochloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Erlotinib D6 Hydrochloride is known to accumulate in certain tissues, such as the liver and lungs, where it exerts its therapeutic effects . The localization and accumulation of the compound can influence its efficacy and toxicity .

Subcellular Localization

Erlotinib D6 Hydrochloride is primarily localized in the cytoplasm and cell membrane, where it interacts with the EGFR tyrosine kinase . The compound may also be found in other subcellular compartments, such as the nucleus, where it can affect gene expression and other cellular processes . Post-translational modifications and targeting signals play a role in directing Erlotinib D6 Hydrochloride to specific cellular compartments .

Analyse Des Réactions Chimiques

L'Erlotinib-d6, comme son composé parent, subit diverses réactions chimiques. Celles-ci comprennent :

Liaison réversible à la tyrosine kinase EGFR : L'Erlotinib-d6 se lie de manière réversible au site de liaison de l'ATP de la tyrosine kinase EGFR, inhibant son activité.

Inhibition potentielle de JAK2V617F : Des études récentes suggèrent que l'Erlotinib est également un puissant inhibiteur de JAK2V617F, une forme mutante de la tyrosine kinase retrouvée dans les troubles myéloprolifératifs.

Les réactifs et les conditions courantes de ces réactions ne sont pas explicitement documentés pour l'Erlotinib-d6.

Comparaison Avec Des Composés Similaires

Bien que l'Erlotinib-d6 soit unique en raison de son marquage au deutérium, d'autres inhibiteurs de l'EGFR comme le Géfitinib et l'Afatinib partagent des mécanismes d'action similaires. Ces composés ciblent également l'EGFR et jouent un rôle crucial dans la thérapie anticancéreuse.

Méthodes De Préparation

La voie de synthèse de l'Erlotinib-d6 implique le marquage au deutérium de l'Erlotinib. Malheureusement, des détails spécifiques concernant les méthodes de préparation de l'Erlotinib-d6 ne sont pas facilement disponibles dans la littérature. Il est synthétisé en introduisant des atomes de deutérium dans la structure de l'Erlotinib, probablement par des réactions d'échange de deutérium.

Propriétés

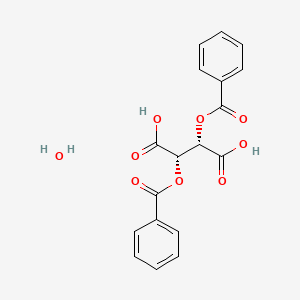

IUPAC Name |

N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTBEUCJPZQMDZ-HVTBMTIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.